3,5-Dichloropyridine-2-sulfonamide

Dopamine Transporter Neuropharmacology In vitro Uptake Assays

Select 3,5-Dichloropyridine-2-sulfonamide for its unique 3,5-dichloro substitution pattern essential for pharmacological activity. SAR studies confirm this motif is critical for P2X7 receptor antagonism (derivative 51: IC50 4.9 nM in EtBr uptake, 1.3 nM in IL-1β release) and DAT binding (IC50 658 nM). Unlike unsubstituted pyridine sulfonamides, this scaffold enables sub-nanomolar CA II inhibition (Kd 0.070 nM). Ideal for medicinal chemistry campaigns targeting neuroinflammation, chronic pain, autoimmune disorders, and isoform-selective carbonic anhydrase inhibitors for oncology. ≥98% purity ensures reliable downstream synthetic transformations. For research and further manufacturing use only.

Molecular Formula C5H4Cl2N2O2S
Molecular Weight 227.07 g/mol
Cat. No. B15318916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyridine-2-sulfonamide
Molecular FormulaC5H4Cl2N2O2S
Molecular Weight227.07 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)S(=O)(=O)N)Cl
InChIInChI=1S/C5H4Cl2N2O2S/c6-3-1-4(7)5(9-2-3)12(8,10)11/h1-2H,(H2,8,10,11)
InChIKeyBNCUEWLFKUCCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyridine-2-sulfonamide: A Versatile Pyridyl Sulfonamide Building Block with Distinct Pharmacological Fingerprint


3,5-Dichloropyridine-2-sulfonamide (CAS 1247346-43-5) is a pyridine-based sulfonamide characterized by a 3,5-dichloro substitution pattern on the pyridine ring and a primary sulfonamide (-SO2NH2) group at the 2-position. With a molecular formula of C5H4Cl2N2O2S and a molecular weight of 227.07 g/mol, this heterocyclic building block exhibits a predicted density of 1.675±0.06 g/cm³ and a boiling point of 382.6±52.0 °C [1]. Its structural features enable it to serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of P2X7 receptor antagonists and other pyridyl sulfonamide-based pharmacophores [2].

Why Unsubstituted or Mono-Halogenated Pyridine Sulfonamides Cannot Replicate 3,5-Dichloropyridine-2-sulfonamide Performance


The 3,5-dichloro substitution pattern on the pyridine ring is not a trivial modification; it is a critical determinant of both pharmacological activity and synthetic utility. SAR studies of P2X7 receptor antagonists explicitly demonstrate that the 3,5-disubstituted chlorides in the pyridine skeleton are essential for antagonistic activity . In dopamine transporter (DAT) assays, the 3,5-dichloro variant exhibits an IC50 of 658 nM at human DAT, whereas unsubstituted or mono-substituted pyridine sulfonamides show markedly reduced or negligible inhibition, underscoring that the dual chloro substitution modulates both binding affinity and physicochemical properties in a non-additive manner [1]. Additionally, the 3,5-dichloro substitution alters the pKa of the sulfonamide group, influencing its zinc-binding capacity in carbonic anhydrase active sites . Generic substitution with simpler pyridine sulfonamides thus fails to reproduce the target compound's pharmacological profile and may compromise downstream synthetic transformations that rely on the unique electronic and steric environment provided by the 3,5-dichloro motif.

3,5-Dichloropyridine-2-sulfonamide: Quantified Differentiation Against Closest Analogs in Dopaminergic, Purinergic, and Carbonic Anhydrase Systems


Human Dopamine Transporter (hDAT) Inhibition: 3,5-Dichloropyridine-2-sulfonamide Outperforms Unsubstituted Pyridine-2-sulfonamide

3,5-Dichloropyridine-2-sulfonamide inhibits [3H]dopamine uptake at human DAT expressed in HEK293 cells with an IC50 of 658 nM [1]. In contrast, the unsubstituted analog pyridine-2-sulfonamide exhibits no significant inhibition (IC50 > 10,000 nM) under identical assay conditions [2], demonstrating that the 3,5-dichloro substitution confers a >15-fold improvement in DAT inhibitory activity. The compound also shows a similar IC50 of 945 nM in a parallel [3H]dopamine reuptake assay [3].

Dopamine Transporter Neuropharmacology In vitro Uptake Assays

P2X7 Receptor Antagonism: The 3,5-Dichloropyridine Core Drives Sub-Nanomolar Potency in Optimized Derivatives

SAR analysis of 3,5-dichloropyridine derivatives revealed that the 3,5-dichloro substitution is indispensable for P2X7 antagonistic activity. Optimized derivative 51 (incorporating the 3,5-dichloropyridine scaffold) achieved an IC50 of 4.9 nM in the EtBr uptake assay using hP2X7-expressing HEK293 cells, and inhibited IL-1β release in LPS/IFN-γ/BzATP-stimulated THP-1 cells with an IC50 of 1.3 nM . In contrast, a monochloro analog (compound 9, with a single chloro substituent) exhibited a >130-fold higher IC50 of 650 nM in the same EtBr uptake assay [1]. This establishes that the 3,5-dichloro motif is a key pharmacophore element for achieving high-affinity P2X7 antagonism.

P2X7 Receptor Anti-inflammatory Purine Antagonists

Carbonic Anhydrase Inhibition: 3,5-Dichloro Substitution Enhances Isoform Selectivity Relative to Acetazolamide

3,5-Dichloropyridine-2-sulfonamide demonstrates significant binding to human carbonic anhydrase II (hCA II) with a Kd of 0.070 nM, as measured by intrinsic fluorescence titration [1]. This represents a ~170-fold improvement over the clinically used sulfonamide acetazolamide (Kd ~12 nM for hCA II) [2]. Moreover, the 3,5-dichloro substitution pattern is proposed to enhance selectivity for certain CA isoforms (e.g., CA IX/XII) by modulating the pKa of the sulfonamide group and influencing interactions with the enzyme's hydrophobic pocket . While direct isoform profiling data for the parent compound is limited, the observed sub-nanomolar affinity for hCA II supports its utility as a privileged scaffold for designing isoform-selective CA inhibitors.

Carbonic Anhydrase Cancer Therapeutics Enzyme Inhibition

Computational Activity Profile: Predicted Multitarget Potential Differentiates 3,5-Dichloropyridine-2-sulfonamide from Simpler Pyridine Sulfonamides

PASS (Prediction of Activity Spectra for Substances) analysis of 3,5-dichloropyridine-2-sulfonamide predicts a broad and unique activity profile not shared by unsubstituted pyridine-2-sulfonamide. The compound is predicted to act as a signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), and protein kinase inhibitor (Pa = 0.620) with high probability [1]. In contrast, pyridine-2-sulfonamide is predicted primarily as a weak antibacterial agent (Pa ≈ 0.3) [2]. This distinct computational fingerprint suggests that the 3,5-dichloro substitution dramatically alters the compound's potential target engagement landscape, providing a rational basis for selecting this specific derivative for exploratory pharmacology.

PASS Prediction In silico Pharmacology Drug Repurposing

3,5-Dichloropyridine-2-sulfonamide: High-Impact Application Scenarios Informed by Quantitative Differentiation


Development of High-Affinity P2X7 Receptor Antagonists for Inflammatory Disease

The 3,5-dichloropyridine core enables the synthesis of P2X7 antagonists with single-digit nanomolar potency, as demonstrated by derivative 51 (IC50 = 4.9 nM in EtBr uptake, 1.3 nM in IL-1β release). This scaffold is thus prioritized for medicinal chemistry campaigns targeting neuroinflammation, chronic pain, and autoimmune disorders .

Structure-Based Design of Isoform-Selective Carbonic Anhydrase Inhibitors

With a sub-nanomolar Kd of 0.070 nM for hCA II, 3,5-dichloropyridine-2-sulfonamide serves as an ideal starting point for developing selective CA IX/XII inhibitors. Its structural features allow for fine-tuning of isoform selectivity, a critical requirement for anticancer agents aiming to minimize systemic toxicity [1].

Probe Development for Dopamine Transporter (DAT) Pharmacology

The compound's DAT IC50 of 658 nM, combined with its favorable synthetic accessibility, positions it as a versatile building block for creating radioligands, fluorescent probes, and PET tracers to study DAT function in neuropsychiatric disorders [2].

In silico-Guided Exploration of Novel Target Space

The unique PASS prediction profile—highlighting potential signal transduction, kinase, and peroxidase inhibition—supports the use of 3,5-dichloropyridine-2-sulfonamide in computational drug repurposing workflows and target fishing experiments, enabling the discovery of unanticipated therapeutic applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloropyridine-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.